molecular formula C14H16N4O4 B062073 N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-methoxybenzamide CAS No. 166115-65-7

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-methoxybenzamide

Cat. No. B062073
CAS RN: 166115-65-7
M. Wt: 304.3 g/mol
InChI Key: AHIDZIVYXFSXDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-methoxybenzamide, also known as ADMP, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. ADMP is a pyrimidinedione derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-methoxybenzamide is not fully understood, but it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-methoxybenzamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-methoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-methoxybenzamide has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-methoxybenzamide has several advantages for lab experiments, including its stability and solubility in various solvents. However, it also has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis.

Future Directions

There are several future directions for research on N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-methoxybenzamide. One area of research is the development of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-methoxybenzamide-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the investigation of the mechanism of action of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-methoxybenzamide and its potential interactions with other compounds. Additionally, further studies are needed to determine the optimal dosage and administration of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-methoxybenzamide for therapeutic use.
Conclusion
In conclusion, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-methoxybenzamide, or N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-methoxybenzamide, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-methoxybenzamide has been synthesized using various methods and has been shown to have anticancer and neuroprotective properties. While N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-methoxybenzamide has several advantages for lab experiments, further research is needed to determine its optimal therapeutic use.

Synthesis Methods

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-methoxybenzamide can be synthesized using various methods, including the reaction of 2-methoxybenzoic acid with 4-aminouracil in the presence of phosphorus oxychloride. Another method involves the reaction of 2-methoxybenzoyl chloride with 4-amino-5,6-dimethyl-2-pyrimidinone in the presence of a base. These methods have been optimized to produce high yields of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-methoxybenzamide.

Scientific Research Applications

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-methoxybenzamide has been the subject of scientific research due to its potential applications in the field of medicine. It has been shown to have anticancer properties and has been studied for its potential use in cancer treatment. N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-methoxybenzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

166115-65-7

Product Name

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-methoxybenzamide

Molecular Formula

C14H16N4O4

Molecular Weight

304.3 g/mol

IUPAC Name

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-methoxybenzamide

InChI

InChI=1S/C14H16N4O4/c1-17-11(15)10(13(20)18(2)14(17)21)16-12(19)8-6-4-5-7-9(8)22-3/h4-7H,15H2,1-3H3,(H,16,19)

InChI Key

AHIDZIVYXFSXDF-UHFFFAOYSA-N

SMILES

CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC=CC=C2OC)N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC=CC=C2OC)N

synonyms

Benzamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-2-methoxy-

Origin of Product

United States

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